REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[Br:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH:24]=1)[NH:21][CH2:20][CH2:19]2>C(Cl)(Cl)Cl>[Br:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH:24]=1)[NH:21][CH:20]=[CH:19]2
|
Name
|
|
Quantity
|
119.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCNC2=C(C1)C(=O)OCC
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Name
|
|
Quantity
|
1500 mL
|
Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with CHCl3 (3×500 mL)
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Type
|
WASH
|
Details
|
The filtrate was washed with 5% NaOH (3×500 mL), H2O (500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized with EtOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC2=C(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68380.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |